molecular formula C8H11NO2 B12871795 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid CAS No. 204068-74-6

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12871795
CAS No.: 204068-74-6
M. Wt: 153.18 g/mol
InChI Key: OCHGJDLFOOULGG-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at position 2, an ethyl group at position 3, and a methyl group at position 2. This hydrolysis likely follows procedures similar to those described for related pyrrole-2-carboxylates, such as alkaline hydrolysis in ethanol followed by acidification to isolate the carboxylic acid .

Its structural features make it a candidate for medicinal chemistry applications, particularly in drug discovery targeting enzymes or receptors that recognize pyrrole scaffolds .

Properties

CAS No.

204068-74-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-3-6-5(2)4-9-7(6)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)

InChI Key

OCHGJDLFOOULGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethylmagnesium bromide, followed by oxidation to form the desired carboxylic acid . Another method includes the cyclization of appropriate precursors under acidic conditions to form the pyrrole ring, followed by functional group modifications to introduce the ethyl and methyl substituents .

Industrial Production Methods

Industrial production of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic Acid (Unsubstituted)

  • Structure : Basic pyrrole ring with a carboxylic acid group at position 2.
  • Key Properties : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, as observed in its crystal structure .
  • Comparison : The absence of substituents results in higher polarity and lower lipophilicity compared to 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid. This makes the unsubstituted derivative less suitable for applications requiring lipid bilayer penetration.

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

  • Structure : Chlorine at position 4, methyl at position 3.
  • Synthesis : Prepared via chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide, requiring chromatographic purification .
  • Key Properties : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group (pKa ~2–3) compared to alkyl-substituted analogs. This compound is used as an acylating agent in peptide synthesis .
  • Comparison : The chloro substituent enhances reactivity but reduces metabolic stability compared to 3-Ethyl-4-methyl-1H-pyrrole-2-carboxylic acid.

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

  • Structure : 3-Chlorophenyl group at position 4.
  • Applications : Investigated for interactions with biological targets (e.g., kinases) due to its aromatic substituent, which facilitates π-π stacking in binding pockets .

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid

  • Structure : Ethyl at position 1, methyl at position 2, phenyl at position 4.
  • Properties: Increased steric bulk and lipophilicity due to the phenyl group. Limited solubility data are available, but its logP is estimated to be ~3.5 .
  • Comparison : Positional isomerism (substituents at positions 1, 2, and 4 vs. 2, 3, and 4 in the target compound) leads to distinct electronic and steric profiles, affecting reactivity and target selectivity.

Ethyl 4-Acetyl-3-methylpyrrole-5-carboxylate

  • Structure : Acetyl at position 4, methyl at position 3, ethyl ester at position 5.
  • Reactivity : Decarboxylation yields o-acetyl-2-methylpyrrole, demonstrating the influence of electron-withdrawing groups on stability .
  • Comparison : The acetyl group reduces electron density on the pyrrole ring, altering resonance effects compared to alkyl-substituted derivatives.

Key Findings

  • Substituent Effects : Alkyl groups (ethyl, methyl) enhance lipophilicity and metabolic stability, while halogens (Cl) or aryl groups increase reactivity or steric hindrance.
  • Synthetic Routes : Hydrolysis of pyrrole-2-carboxylates is a common method for carboxylic acid derivatives .
  • Biological Relevance : Aryl-substituted analogs show promise in kinase inhibition, whereas alkyl-substituted derivatives may optimize pharmacokinetic properties .

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